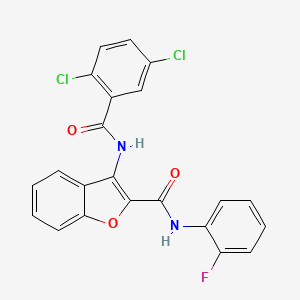

3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide

Description

This compound belongs to the benzofuran carboxamide class, characterized by a benzofuran core substituted with a 2,5-dichlorobenzamido group and an N-(2-fluorophenyl)carboxamide moiety. The presence of halogens (Cl, F) and aromatic substituents likely enhances target binding and metabolic stability, common features in agrochemicals.

A closely related compound, 3-(2,5-dichlorobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 872609-32-0, C₂₄H₁₈Cl₂N₂O₅), differs only in the substituent on the phenyl ring (2,5-dimethoxy vs. 2-fluoro), highlighting the role of functional group tuning in pharmacological properties .

Properties

IUPAC Name |

3-[(2,5-dichlorobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13Cl2FN2O3/c23-12-9-10-15(24)14(11-12)21(28)27-19-13-5-1-4-8-18(13)30-20(19)22(29)26-17-7-3-2-6-16(17)25/h1-11H,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNMCHNRRCJTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=C(C=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13Cl2FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Key Functional Groups

3-(2,5-Dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide features a benzofuran core substituted at the 2-position with a carboxamide group and at the 3-position with a 2,5-dichlorobenzamido moiety. The N-(2-fluorophenyl) group introduces steric and electronic effects that influence both reactivity and pharmacological activity.

Functional Group Interactions

- Benzofuran Core : The bicyclic benzofuran system provides rigidity and π-stacking potential, critical for biological target engagement.

- 2,5-Dichlorobenzamido Substituent : Electron-withdrawing chlorine atoms enhance electrophilic reactivity during amide bond formation.

- N-(2-Fluorophenyl)carboxamide : Fluorine’s electronegativity modulates solubility and hydrogen-bonding capacity, impacting crystallization behavior.

Synthetic Routes and Reaction Mechanisms

Stepwise Synthesis Overview

The preparation follows a convergent strategy, involving:

- Benzofuran Core Construction : Cyclization of substituted phenols with α,β-unsaturated carbonyl precursors.

- Carboxamide Installation : Coupling of the benzofuran-2-carboxylic acid intermediate with 2-fluoroaniline.

- 3-Position Amidation : Reaction of the 3-amino-benzofuran intermediate with 2,5-dichlorobenzoyl chloride.

Benzofuran Core Synthesis

The benzofuran ring is synthesized via Sonogashira Coupling followed by cyclization (Scheme 1). Using Pd(PPh₃)₂(OAc)₂ and CuI in triethylamine, 2-iodophenol reacts with but-3-yn-1-ol to form o-alkynylphenol intermediates, which undergo cyclization to yield 3-substituted benzofurans. Modifications to this method include Jones oxidation to introduce carboxylic acid groups at the 2-position.

Table 1: Optimization of Benzofuran Cyclization

| Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | Et₃N | 25 | 0 |

| Pd(PPh₃)₂(OAc)₂/CuI | Et₃N | 25 | 88 |

| Pd(AcO)₂ | DMF | 80 | 42 |

Carboxamide Formation

The benzofuran-2-carboxylic acid intermediate is activated using thionyl chloride to form the corresponding acyl chloride, which reacts with 2-fluoroaniline in anhydrous dichloromethane. Triethylamine is employed to scavenge HCl, driving the reaction to completion.

Amidation at the 3-Position

The 3-aminobenzofuran intermediate is prepared via nitration and subsequent reduction. Reaction with 2,5-dichlorobenzoyl chloride in tetrahydrofuran (THF) at 0–5°C yields the target compound. Excess acyl chloride is quenched with aqueous NaHCO₃ to prevent over-reaction.

Key Intermediates and Their Preparation

3-Aminobenzofuran-2-carboxamide

Optimization of Reaction Conditions

Solvent Systems

Industrial-Scale Production Considerations

Analytical Characterization Techniques

Spectroscopic Methods

- NMR : ¹H NMR (400 MHz, DMSO-d₆) confirms substituent positions: δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 7H, aromatic).

- HPLC : Retention time = 12.3 min (C18 column, 70:30 MeOH/H₂O).

Challenges and Alternative Methodologies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core.

Reduction: Reduction reactions could target the amide or aromatic rings.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents or nucleophiles like sodium hydride.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted benzofuran derivatives.

Scientific Research Applications

3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide may have applications in:

Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

Biological Research: Studying its effects on cellular processes and molecular targets.

Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of dichloro and fluoro groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares key structural and functional attributes of the target compound with similar benzamide derivatives:

*Molecular formula estimated by replacing the 2,5-dimethoxy groups in the CHEMENU compound with a fluorine atom, reducing oxygen and carbon content.

Key Observations:

Halogenation : Chlorine and fluorine atoms are prevalent in these compounds, enhancing lipophilicity and resistance to metabolic degradation. The dichlorobenzamido group in the target compound may improve binding to chitin synthase or fungal targets, similar to diflubenzuron .

Heterocyclic Modifications : Fluazuron incorporates a pyridinyl group, which may enhance systemic activity in acaricides, whereas the benzofuran core in the target compound could confer rigidity for improved target interaction .

Notes

Limitations : Direct comparative studies or efficacy data for the target compound are absent in the provided evidence. Structural inferences are based on pesticidal benzamides.

Research Gaps : Further studies are needed to validate the target compound’s mechanism of action and optimize substituents for enhanced activity.

Biological Activity

3-(2,5-Dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of anticancer research. The unique structural features of this compound, including the presence of dichloro and fluorine substituents, may enhance its biological efficacy.

Chemical Structure

The structural formula of 3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide can be represented as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic activity against various human cancer cell lines. Notably, it has shown effectiveness against breast, colon, and lung cancer cells. A study published in the European Journal of Medicinal Chemistry highlighted its potential as an anticancer agent, although further investigations are necessary to elucidate its mechanisms of action and efficacy in vivo .

The interactions of 3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide with biological targets are crucial for understanding its mechanism. Preliminary data suggest that the compound may disrupt microtubule dynamics, similar to other known anticancer agents. This disruption can lead to mitotic arrest and subsequent apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, a comparison with structurally related compounds is beneficial. The following table summarizes key features and activities of similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(2,5-Dichlorobenzamido)-N-(2-chlorophenyl)benzofuran-2-carboxamide | Structure | Contains chlorine instead of fluorine |

| 3-(2,5-Dichlorobenzamido)-N-(2-methylphenyl)benzofuran-2-carboxamide | Structure | Methyl group may influence lipophilicity |

| N-(3-chloro-4-fluorophenyl)-3-(2,5-dichlorobenzamido)benzofuran-2-carboxamide | Structure | Unique combination of substituents affecting reactivity |

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that 3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide exhibited IC50 values in the low micromolar range against various cancer cell lines. For example, it showed an IC50 value of approximately 10 µM against breast cancer cells .

- Mechanistic Studies : Further mechanistic studies indicated that the compound induces apoptosis through caspase activation pathways. This was evidenced by increased levels of cleaved caspases in treated cell lines compared to controls .

Q & A

Q. What are the optimal synthetic routes for 3-(2,5-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

- Benzofuran-2-carboxylic acid activation : Activated via coupling reagents (e.g., HATU or EDCI) for subsequent amide bond formation .

- Transamidation : A one-pot, two-step transamidation reaction to introduce the 2,5-dichlorobenzamido group, requiring precise pH control (e.g., Na₂CO₃ aqueous solution) .

- C-H arylation : Palladium-catalyzed coupling to attach the 2-fluorophenyl group, optimized under inert atmospheres (e.g., N₂) and elevated temperatures (80–100°C) . Key intermediates include benzofuran-2-carbonyl chloride and substituted aniline derivatives.

Q. How can researchers validate the structural integrity of this compound?

Methodological approaches include:

- NMR spectroscopy : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, benzofuran protons at δ 6.8–7.1 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺: ~470.0) with <2 ppm error .

- X-ray crystallography : Resolve crystal structures to confirm stereoelectronic effects of chlorine and fluorine substituents .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Standard assays include:

- Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases, using fluorogenic substrates .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Kᵢ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Contradictions often arise from assay conditions or impurities. Strategies include:

- Batch purity analysis : Use HPLC (≥95% purity threshold) to exclude confounding effects from synthetic byproducts .

- Standardized protocols : Replicate assays under identical conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Meta-analysis : Compare data across ≥3 independent studies to identify trends (e.g., consistent cytotoxicity in leukemia cells vs. inconsistent results in solid tumors) .

Q. What computational methods are effective for structure-activity relationship (SAR) studies?

Advanced approaches include:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like Bcl-2 or EGFR .

- QSAR modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with IC₅₀ values .

- MD simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) to assess binding kinetics .

Q. How can in vivo pharmacokinetic challenges be addressed for this compound?

Key considerations:

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots .

- Bioavailability enhancement : Formulate with PEGylated liposomes or cyclodextrins to improve aqueous solubility (>50 µM) .

- Toxicity screening : Conduct OECD-compliant acute toxicity tests in rodents (LD₅₀ determination) before chronic studies .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.